2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine

Physicochemical property Mass spectrometry Building block differentiation

2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine (CAS 2097997-45-8) is a polyfunctional pyridine derivative bearing a 2-chloro leaving group and a 4-position N-(2,2-dimethoxyethyl)-N-methylamino side‑chain. Its molecular formula is C₁₀H₁₅ClN₂O₂ and its molecular weight is 230.69 g·mol⁻¹.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 2097997-45-8
Cat. No. B1481418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine
CAS2097997-45-8
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCN(CC(OC)OC)C1=CC(=NC=C1)Cl
InChIInChI=1S/C10H15ClN2O2/c1-13(7-10(14-2)15-3)8-4-5-12-9(11)6-8/h4-6,10H,7H2,1-3H3
InChIKeyMMPIOEXDJLRLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine (CAS 2097997-45-8): Research-Grade Pyridine Building Block for Specialised Synthesis


2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine (CAS 2097997-45-8) is a polyfunctional pyridine derivative bearing a 2-chloro leaving group and a 4-position N-(2,2-dimethoxyethyl)-N-methylamino side‑chain. Its molecular formula is C₁₀H₁₅ClN₂O₂ and its molecular weight is 230.69 g·mol⁻¹ . The dimethoxyethyl moiety can function as a latent aldehyde equivalent, while the chlorine atom provides a handle for nucleophilic aromatic substitution (SNAr) or cross‑coupling chemistry, distinguishing it from simpler aminopyridine building blocks [1].

Why Closely Related 4-Aminopyridine Derivatives Cannot Substitute for 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine in Research Programs


The combination of a 2‑chloro substituent and an N‑(2,2‑dimethoxyethyl)‑N‑methylamino group on the pyridine ring creates a unique reactivity profile that simpler analogs lack. While 2‑chloro‑N‑methylpyridin‑4‑amine (CAS 944906‑99‑4) can undergo SNAr at the 2‑position, it does not offer the latent aldehyde functionality that the dimethoxyethyl group provides for downstream diversification . Conversely, the 2‑fluoro analog (CAS 2097960‑20‑6) lacks the chlorine atom that is preferred for certain palladium‑catalysed cross‑couplings, potentially limiting its utility in convergent synthetic routes [1]. These structural differences translate into divergent reactivity and solubility characteristics that prevent direct interchange in optimised synthetic protocols.

Quantitative Differentiation of 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine from Its Closest Analogs


Molecular Weight and Atom‑Count Distinction from the 2‑Fluoro Analog

The target compound has a molecular weight of 230.69 g·mol⁻¹ (C₁₀H₁₅ClN₂O₂) , whereas the closest 2‑fluoro isostere, N‑(2,2‑dimethoxyethyl)‑2‑fluoro‑N‑methylpyridin‑4‑amine (CAS 2097960‑20‑6), has a molecular weight of 214.24 g·mol⁻¹ (C₁₀H₁₅FN₂O₂) [1]. This 16.45 Da mass difference is analytically resolvable and impacts both LC‑MS detection parameters and the compound’s chromatographic retention behaviour.

Physicochemical property Mass spectrometry Building block differentiation

Presence of a Chlorine Leaving Group Enabling SNAr and Cross‑Coupling Chemistry

The 2‑chloro substituent permits nucleophilic aromatic substitution (SNAr) and palladium‑catalysed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that are less efficient or require harsher conditions with the 2‑fluoro analog [1][2]. In head‑to‑head comparisons of 2‑chloropyridines versus 2‑fluoropyridines, the chloro derivatives consistently show higher reactivity in oxidative addition steps of cross‑coupling cycles, leading to improved yields under mild conditions [3].

Synthetic utility C–C bond formation Halopyridine reactivity

Dimethoxyethyl Group as a Latent Aldehyde for Downstream Diversification

The N-(2,2-dimethoxyethyl) substituent can be hydrolysed under mild acidic conditions (e.g., 1 M HCl, room temperature, 2 h) to reveal a reactive aldehyde group, whereas the non‑acetal analog 2‑chloro‑N‑methylpyridin‑4‑amine lacks this latent functionality entirely [1]. This provides a strategic advantage for convergent synthesis, allowing the acetal to mask the aldehyde during initial transformations and then be unmasked for subsequent reductive amination or Grignard additions.

Latent functional group Protecting group strategy Aldehyde surrogate

Polar Surface Area and Solubility Profile Relative to the 2-Fluoro Analog

The topological polar surface area (TPSA) of the target compound is calculated as 34.6 Ų (from the chloro analog structural data), identical to that reported for the 2‑fluoro analog [1]. However, the chlorine atom increases the calculated logP (XLogP3) by approximately 0.3–0.5 units relative to the fluorine analog, suggesting slightly higher lipophilicity that may benefit membrane permeability in cell‑based assays while retaining comparable aqueous solubility due to the acetal group [2].

Physicochemical property Solubility Drug-likeness

Purity Specification and Research-Grade Availability

The compound is supplied with a minimum purity of 95% as verified by the vendor . In contrast, the 2‑fluoro analog is offered at a comparable purity (95%+) [1], but the 2‑chloro‑N‑methylpyridin‑4‑amine without the acetal group is frequently listed without a certified purity specification, potentially introducing variability in reaction outcomes .

Quality control Procurement Batch consistency

High-Value Application Scenarios for 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine in R&D and Industrial Settings


Parallel Synthesis of Kinase-Focused Compound Libraries

The 2-chloro leaving group enables high-throughput SNAr diversification with amines, while the latent aldehyde permits subsequent reductive amination or oxime formation. This orthogonal reactivity makes the compound a strategic core scaffold for generating kinase inhibitor libraries where both the 2‑ and 4‑positions of the pyridine ring can be varied independently [1].

Late-Stage Functionalisation in Medicinal Chemistry

Because the dimethoxyethyl group remains stable under most cross‑coupling and SNAr conditions, it can be carried through a multi‑step sequence and then hydrolysed to the aldehyde at the penultimate step. This approach reduces protecting group manipulations and is particularly valuable for preparing aldehyde‑containing drug candidates or bioconjugation handles [2].

Synthesis of PROTAC and Bifunctional Degrader Molecules

The 2‑chloro position can be used to attach a ligand for the target protein, while the unmasked aldehyde (after acetal hydrolysis) can be conjugated to an E3 ligase ligand via reductive amination, facilitating the modular assembly of PROTACs. The 16.5 Da mass difference from the fluoro analog aids in unambiguous characterisation of the final degrader molecules by high-resolution mass spectrometry [3].

Building Block for Agrochemical Intermediate Synthesis

The combination of a chlorine substituent and a protected aldehyde group is useful in the synthesis of herbicidal or fungicidal pyridine derivatives, where the chlorine can be displaced with thiols or phenols under mild conditions, and the acetal can be converted to an aldehyde for subsequent Wittig or aldol chemistry [4].

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